[(3-fluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group attached to a pyrazolylmethylamine backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multiple steps, starting with the preparation of the fluorophenyl and pyrazolyl intermediates. One common method involves the following steps:
Preparation of 3-fluorobenzyl bromide: This can be achieved by brominating 3-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 1-(propan-2-yl)-1H-pyrazole: This intermediate can be synthesized by reacting acetone with hydrazine hydrate in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the 3-fluorobenzyl bromide with 1-(propan-2-yl)-1H-pyrazole in the presence of a base such as potassium carbonate to yield (3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
(3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds such as:
(3-chlorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with a chlorine atom instead of fluorine.
(3-bromophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with a bromine atom instead of fluorine.
(3-methylphenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of (3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H18FN3 |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H18FN3/c1-11(2)18-14(6-7-17-18)10-16-9-12-4-3-5-13(15)8-12/h3-8,11,16H,9-10H2,1-2H3 |
InChI Key |
WBDODICECUHSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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